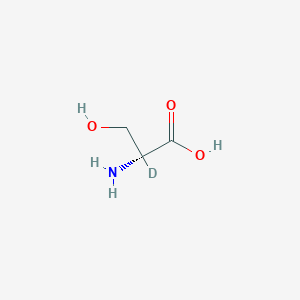
Autophagy inducer 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophagy Inducer 4 is a compound known for its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This process is crucial for maintaining cellular homeostasis and responding to stress conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Autophagy Inducer 4 involves multiple steps, typically starting with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its autophagy-inducing properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization using reagents such as halogenating agents, oxidizing agents, and reducing agents under controlled conditions.
Step 3: Purification and characterization using techniques like chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: to maximize yield.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of stringent quality control measures: to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Autophagy Inducer 4 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Autophagy Inducer 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.
Biology: Investigated for its role in cellular homeostasis and response to stress.
Medicine: Explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery
Mécanisme D'action
Autophagy Inducer 4 exerts its effects by modulating key molecular targets and pathways involved in autophagy. The primary mechanism involves:
Inhibition of mechanistic target of rapamycin complex 1 (mTORC1): This inhibition activates autophagy by mimicking cellular starvation conditions.
Activation of 5’ AMP-activated protein kinase (AMPK): This activation further promotes autophagy by phosphorylating key proteins involved in the autophagy process
Comparaison Avec Des Composés Similaires
Autophagy Inducer 4 is unique in its potency and specificity compared to other autophagy-inducing compounds. Similar compounds include:
Microcolin H: A marine-derived lipopeptide with potent autophagy-inducing and antitumor activities.
3,4-Dimethoxychalcone: An autophagy inducer with antiatherogenic activity.
Resveratrol: A polyphenolic compound that regulates autophagy and has potential therapeutic applications in cancer.
Spermidine: An autophagy inducer with antiaging properties.
This compound stands out due to its specific molecular targets and pathways, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C32H37NO6 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3 |
Clé InChI |
OGETVARAFSTHEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


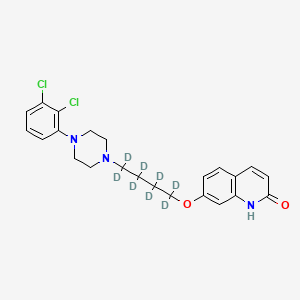
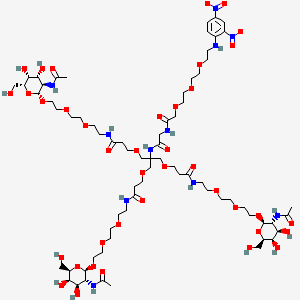
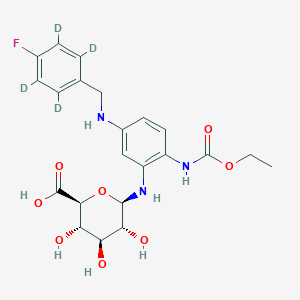

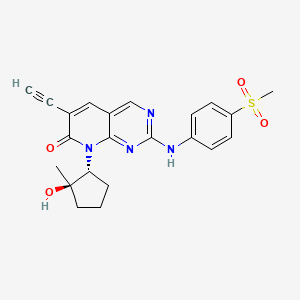
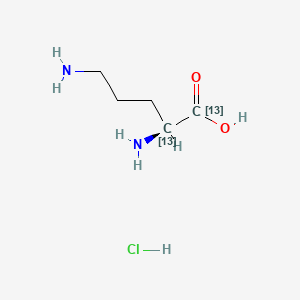
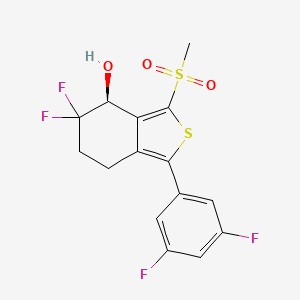
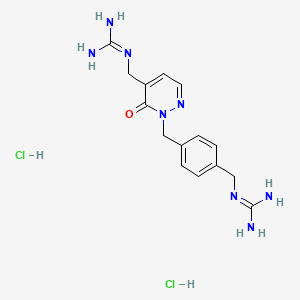

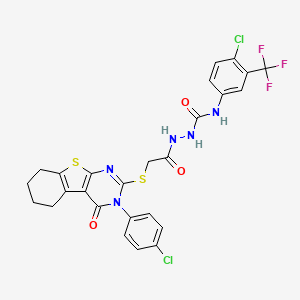
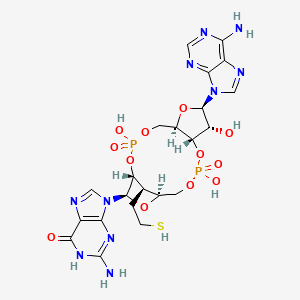
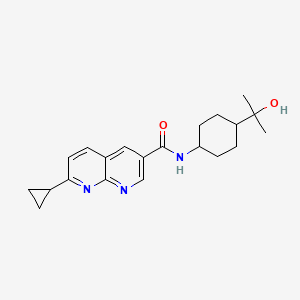
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
